molecular formula C7H6BF4KO B15292739 Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide

Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide

Cat. No.: B15292739
M. Wt: 232.03 g/mol
InChI Key: OOGNYAXRRXQXQO-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide is a trifluoroborate salt characterized by a phenyl ring substituted with fluorine at the 2-position and a methoxy group at the 5-position. This compound is part of a broader class of organotrifluoroborates, which are widely used as coupling agents in Suzuki-Miyaura cross-coupling reactions due to their stability, solubility in polar solvents, and compatibility with diverse catalytic systems. The fluorine and methoxy substituents on the aromatic ring influence electronic and steric properties, modulating reactivity in bond-forming processes.

Properties

Molecular Formula

C7H6BF4KO

Molecular Weight

232.03 g/mol

IUPAC Name

potassium;trifluoro-(2-fluoro-5-methoxyphenyl)boranuide

InChI

InChI=1S/C7H6BF4O.K/c1-13-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1

InChI Key

OOGNYAXRRXQXQO-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC(=C1)OC)F)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 2-fluoro-5-methoxyphenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or distillation to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced boron species.

    Substitution: The compound is known for its ability to participate in substitution reactions, particularly in the presence of suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the compound under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction can produce borohydrides or other reduced boron compounds.

Scientific Research Applications

Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide has several scientific research applications, including:

    Chemistry: It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it serves as a boronic acid surrogate.

    Biology: The compound’s unique reactivity makes it useful in the development of biologically active molecules and pharmaceuticals.

    Medicine: It is employed in the synthesis of drug candidates and other medicinal compounds.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide exerts its effects involves its ability to participate in various chemical reactions. The compound’s molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds. In Suzuki-Miyaura cross-coupling reactions, for example, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Positional Isomers

a. Potassium Trifluoro(2-fluoro-3-methoxyphenyl)boranuide (TB-2460)

  • Structure : Fluorine (2-position) and methoxy (3-position) on the phenyl ring.

b. Potassium Trifluoro(3-fluoro-5-methoxyphenyl)borate (TB-2775)

  • Structure : Fluorine (3-position) and methoxy (5-position).
  • Impact : The meta-substitution pattern alters electronic effects, with the fluorine atom exerting a stronger electron-withdrawing influence than the para-methoxy group in the original compound. This may enhance electrophilicity at the boron center.

Halogen-Substituted Analogues

a. Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide

  • Structure : Bromine replaces fluorine at the 2-position (CAS 2639324-77-7).
  • Properties :
    • Molecular weight: 292.9 g/mol (vs. 254.03 g/mol for the fluoro analogue).
    • Reactivity: Bromine’s larger atomic radius increases steric bulk, while its weaker electronegativity compared to fluorine reduces electron withdrawal. This may lower oxidative stability but improve compatibility with bulky ligands.

Heteroaromatic Analogues

a. Potassium Trifluoro(1-methyl-1H-pyrazol-5-yl)borate

  • Structure : Pyrazole ring replaces phenyl, with a methyl group at the 1-position.
  • Impact : The nitrogen-containing heterocycle introduces resonance effects, increasing electron density at boron. This enhances nucleophilicity in cross-couplings but may reduce stability under acidic conditions.

b. Potassium Trifluoro(2-methoxy-1,3-thiazol-5-yl)boranuide

  • Structure : Thiazole ring with methoxy and sulfur atoms.
  • Impact: Sulfur’s polarizability and thiazole’s aromaticity alter solubility in non-polar solvents. The methoxy group at the 2-position directs regioselectivity in coupling reactions.

Functional Group Variations

a. Potassium Trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide

  • Structure : Methoxycarbonyl (electron-withdrawing) at the 5-position and methyl (electron-donating) at the 2-position.
  • Impact : The methoxycarbonyl group enhances Lewis acidity at boron, accelerating transmetalation steps in catalysis. However, steric effects from the methyl group may offset this advantage.

b. Potassium{5-[(tert-butoxy)carbonyl]-2,2-difluoro-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide

  • Structure : Spirocyclic backbone with a tert-butoxycarbonyl (BOC) group.
  • Impact : The BOC group provides steric protection, improving stability during storage. The spirocyclic structure may limit conformational flexibility, affecting reactivity in enantioselective syntheses.

Biological Activity

Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide is an organoboron compound with the molecular formula CHBFKO and a molecular weight of approximately 232.03 g/mol. This compound is characterized by a boron atom bonded to a trifluoromethyl group and a phenyl group that contains both a fluoro and a methoxy substituent. These unique structural features contribute to its potential applications in medicinal chemistry and materials science.

Overview of Organoboron Compounds

Organoboron compounds, including this compound, are known for their diverse biological effects. While specific data on the biological activity of this particular compound is limited, organoboron derivatives have been studied for various pharmacological properties, including:

  • Anticancer Activity : Some organoboron compounds have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Certain derivatives act as inhibitors of serine proteases, which are critical in numerous biological processes.
  • Antimicrobial Properties : Organoboron compounds have been evaluated for their potential as antimicrobial agents.

Case Studies and Research Findings

  • Inhibition of Serine Proteases : Research indicates that organotrifluoroborates can serve as non-covalent, competitive inhibitors of enzymes like trypsin and α-chymotrypsin. The mechanism involves hydrogen bonding interactions at the enzyme's active site, suggesting potential therapeutic applications in diseases where these enzymes play a role .
  • Toxicological Studies : A study on related organoboron compounds assessed their acute toxicity in mice. The results indicated no significant changes in biochemical parameters such as liver and kidney function markers following administration of potassium thiophene-3-trifluoroborate (a structurally similar compound) at varying doses . This suggests that this compound may exhibit a similar safety profile, although specific studies are needed.
  • Reactivity with Nucleophiles : Understanding how this compound interacts with nucleophiles is crucial for predicting its behavior in synthetic pathways. This reactivity could be leveraged in drug development and synthesis.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related organoboron compounds based on their structural attributes and potential biological activities:

Compound NameCAS NumberMolecular FormulaSimilarity Index
Potassium trifluoro(4-methoxyphenyl)borate192863-36-8C7H7BF3KO0.92
Potassium trifluoro(4-phenoxyphenyl)boranuide1187951-62-7C8H8BF3KO0.90
Potassium trifluoro(3-methoxyphenyl)borate438553-44-7C7H7BF3KO0.90
Potassium trifluoro(2-hydroxyphenyl)borate850313-92-7C7H7BF3KO0.87

This table highlights the unique functional groups present in this compound, which may influence its reactivity and biological properties compared to its analogs.

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